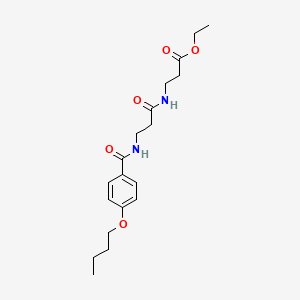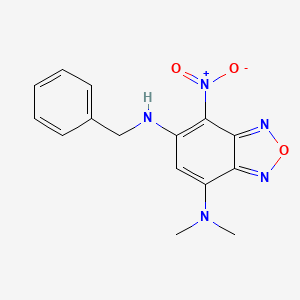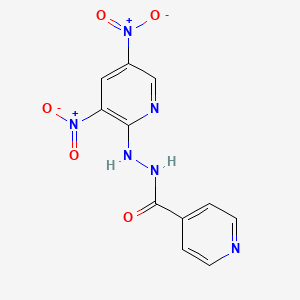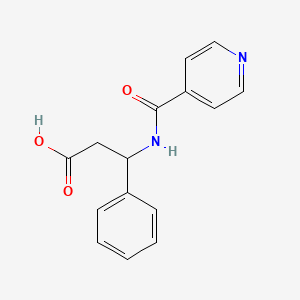
ethyl N-(4-butoxybenzoyl)-beta-alanyl-beta-alaninate
Descripción general
Descripción
Ethyl N-(4-butoxybenzoyl)-beta-alanyl-beta-alaninate, also known as EBA, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. EBA is a derivative of carnosine, a dipeptide composed of beta-alanine and histidine, which is found in high concentrations in the skeletal muscle and brain tissues of mammals.
Mecanismo De Acción
The mechanism of action of ethyl N-(4-butoxybenzoyl)-beta-alanyl-beta-alaninate is not fully understood, but it is believed to act as a scavenger of reactive oxygen species (ROS) and a chelator of metal ions, which are involved in the production of ROS. This compound has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which play a crucial role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including reducing the levels of oxidative stress markers, such as malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG), in the brain and liver tissues. This compound has also been shown to increase the levels of antioxidant enzymes, such as SOD and catalase, in the liver and muscle tissues. In addition, this compound has been found to improve glucose metabolism and insulin sensitivity in diabetic rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl N-(4-butoxybenzoyl)-beta-alanyl-beta-alaninate in lab experiments is its low toxicity and high solubility in water, which makes it easy to administer and measure. This compound also has a relatively long half-life, allowing for sustained effects over time. However, one limitation of using this compound is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on ethyl N-(4-butoxybenzoyl)-beta-alanyl-beta-alaninate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects in animal models, and further studies could explore its potential for human use. Another area of interest is its potential as an anti-aging agent, as this compound has been found to have antioxidant properties and reduce cellular damage. Finally, more research could be done on the effects of this compound on sports performance, particularly in human subjects.
Aplicaciones Científicas De Investigación
Ethyl N-(4-butoxybenzoyl)-beta-alanyl-beta-alaninate has been studied for its potential applications in various areas of scientific research, including neuroscience, anti-aging, and sports performance. In neuroscience, this compound has been shown to have neuroprotective effects, improving cognitive function and reducing oxidative stress in the brain. In anti-aging research, this compound has been found to have antioxidant properties, reducing the formation of free radicals and protecting against cellular damage. In sports performance, this compound has been shown to improve muscle endurance and reduce fatigue during exercise.
Propiedades
IUPAC Name |
ethyl 3-[3-[(4-butoxybenzoyl)amino]propanoylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-3-5-14-26-16-8-6-15(7-9-16)19(24)21-12-10-17(22)20-13-11-18(23)25-4-2/h6-9H,3-5,10-14H2,1-2H3,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXOIUNRKBDWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC(=O)NCCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({7-[(3-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-4-nitrophenol](/img/structure/B3844041.png)
![2-({7-[(3-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-5-nitrophenol](/img/structure/B3844046.png)
![2-({7-[(2-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-5-nitrophenol](/img/structure/B3844062.png)

![2-hydroxy-5-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B3844066.png)

![4-[(3,5-dinitro-2-pyridinyl)amino]phenol](/img/structure/B3844086.png)
![2-[(1,2-dimethyl-3,3-diphenylpropyl)amino]ethanol](/img/structure/B3844093.png)




![trisodium 5-{3-[(diethylamino)methyl]-4-ethoxybenzyl}-2,4,6-pyrimidinetriolate](/img/structure/B3844128.png)
